Defined Selectivity Over Thyroid Peroxidase (TPO): Reducing Endocrine Confounds
MPO-IN-3 exhibits significant selectivity for myeloperoxidase (MPO) over the closely related heme peroxidase, thyroid peroxidase (TPO). In standardized assays, MPO-IN-3 inhibits TPO with an IC50 of 6300 nM, compared to its MPO IC50 of 159 nM [1]. This translates to a calculated 40-fold selectivity window for MPO over TPO. In contrast, the comparator Verdiperstat (AZD3241) demonstrates an MPO IC50 of 630 nM and only a >14-fold selectivity over TPO . While the absolute MPO potency differs, the significantly wider selectivity window of MPO-IN-3 against TPO minimizes the risk of confounding endocrine-related effects in complex biological models.
| Evidence Dimension | Selectivity (MPO vs. TPO) |
|---|---|
| Target Compound Data | MPO IC50 = 159 nM; TPO IC50 = 6300 nM |
| Comparator Or Baseline | Verdiperstat: MPO IC50 = 630 nM; TPO IC50 >8820 nM (>14-fold) |
| Quantified Difference | ~40-fold selectivity for MPO-IN-3 vs. >14-fold for Verdiperstat |
| Conditions | Inhibition of recombinant human MPO; inhibition of TPO using 3-iodotyrosine as substrate |
Why This Matters
This matters because high MPO/TPO selectivity is critical for interpreting results in disease models where thyroid function is a relevant parameter or in screens aiming to avoid off-target endocrine disruption.
- [1] BindingDB. (n.d.). BDBM50554044 (CHEMBL4792720). Affinity Data for Myeloperoxidase and Thyroid Peroxidase. View Source
